Whitepaper: Physicochemical Profiling and Synthetic Integration of N-{[3-(Propan-2-yl)phenyl]methyl}glycine
Whitepaper: Physicochemical Profiling and Synthetic Integration of N-{[3-(Propan-2-yl)phenyl]methyl}glycine
Executive Summary
N-{[3-(Propan-2-yl)phenyl]methyl}glycine, commonly referred to as N-(3-isopropylbenzyl)glycine, is a specialized N-alkylated amino acid derivative (molecular formula: C₁₂H₁₇NO₂). In the realm of peptidomimetic drug discovery and materials science, this compound serves as a critical monomeric building block for sequence-defined synthetic polymers known as peptoids (poly-N-substituted glycines)[1].
By shifting the side chain from the α-carbon to the backbone nitrogen, inter-chain hydrogen bonding is eliminated, conferring high proteolytic stability[1]. The specific incorporation of a meta-isopropylbenzyl group introduces a unique steric and lipophilic profile that governs the polymer's secondary structure, driving hierarchical supramolecular assembly[2]. This technical guide delineates the physicochemical properties of this monomer and provides a self-validating protocol for its integration into solid-phase synthesis workflows.
Physicochemical Properties & Solvation Dynamics
The physical behavior of N-{[3-(Propan-2-yl)phenyl]methyl}glycine is dictated by the interplay between its zwitterionic core and its bulky, hydrophobic side chain. Like its parent compound, N-benzylglycine, it exists predominantly as a zwitterion in aqueous environments at physiological pH[3][4].
Causality in Solvation: The solubility of N-alkylglycines is highly dependent on the polarity of the solvent and the temperature[4]. While the zwitterionic backbone favors polar solvents, the addition of the meta-isopropyl group significantly increases the partition coefficient (LogP). This creates a synergistic solvation requirement; binary solvent systems (e.g., water/ethanol or DMF/DCM) are often necessary to disrupt the crystal lattice and maintain solubility during liquid-phase handling or solid-phase synthesis[5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| IUPAC Name | N-{[3-(Propan-2-yl)phenyl]methyl}glycine | Chemical Nomenclature |
| Molecular Formula | C₁₂H₁₇NO₂ | Computed[6] |
| Molecular Weight | 207.27 g/mol | Computed[6] |
| Exact Mass | 207.1259 Da | Computed[6] |
| Topological Polar Surface Area | 49.3 Ų | Computed (Cactvs)[6] |
| Predicted pKa (COOH) | ~2.3 | Extrapolated from N-benzylglycine |
| Predicted pKa (NH₂⁺) | ~9.0 | Extrapolated from N-benzylglycine |
| Predicted XLogP3 | 2.0 – 2.5 | Structural Estimation |
| Physical State | Crystalline Solid | Analogous to N-benzylglycine[4] |
Structural and Conformational Impact
In peptoid engineering, the sequence of N-alkyl side chains is the sole determinant of the polymer's folding mechanics[1]. The bulky 3-isopropylbenzyl group introduces significant steric encumbrance around the backbone amide bond.
This steric bulk is not merely structural; it is a thermodynamic driver. It biases the cis/trans rotameric equilibrium of the adjacent amide bond. When polymerized, this steric bias forces the backbone into specific helical conformations (e.g., polyproline type I-like helices) or drives the hierarchical assembly of the polymer into complex, highly ordered nanostructures such as planar nanobrushes[2]. Furthermore, the lipophilic nature of the isopropyl group enhances the overall membrane permeability of the resulting peptidomimetic[7].
Fig 2. Structure-property relationships of the N-(3-isopropylbenzyl)glycine monomer.
Experimental Workflow: Solid-Phase Submonomer Synthesis
Synthesizing sequence-defined polymers containing N-{[3-(Propan-2-yl)phenyl]methyl}glycine is most efficiently achieved via the submonomer approach[1][7]. Using pre-synthesized, protected N-alkyl amino acids is notoriously difficult due to the severe steric hindrance during standard peptide coupling. The submonomer method circumvents this by building the monomer directly on the resin in two distinct steps: acylation and nucleophilic displacement.
Protocol: Submonomer Incorporation of N-(3-isopropylbenzyl)glycine
Objective: To covalently assemble the N-{[3-(Propan-2-yl)phenyl]methyl}glycine residue onto a growing resin-bound chain.
Step 1: Bromoacetylation (Acylation)
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Preparation: Swell the amine-functionalized resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
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Activation: Prepare a solution of 1.2 M bromoacetic acid and 1.2 M N,N'-diisopropylcarbodiimide (DIC) in DMF.
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Coupling: Add the activated solution to the resin and agitate at room temperature for 20 minutes.
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Causality Note: DIC is strictly preferred over N,N'-dicyclohexylcarbodiimide (DCC) for solid-phase synthesis. DCC generates insoluble dicyclohexylurea, which precipitates and clogs the fritted reaction vessels, whereas the urea byproduct of DIC remains soluble in DMF.
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Step 2: Nucleophilic Displacement (Amination)
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Washing: Drain the reaction vessel and wash the resin extensively with DMF (5 × 1 min) to remove all traces of unreacted bromoacetic acid.
-
Amine Addition: Prepare a 1.5 M solution of 3-isopropylbenzylamine in DMF.
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Displacement: Add the amine solution to the bromoacetylated resin. Agitate at 35°C for 60 to 90 minutes.
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Causality Note: The meta-isopropyl group introduces moderate steric hindrance, which can slow the Sₙ2 displacement of the bromide. Elevating the temperature to 35°C (or utilizing microwave-assisted synthesis[8]) provides the necessary kinetic energy to drive the reaction to >99% completion, preventing sequence deletion errors.
-
-
Purification: Wash the resin with DMF (5 × 1 min) and dichloromethane (DCM) (3 × 1 min).
-
Self-Validation: Perform a chloranil test on a few resin beads. A positive result (a distinct blue/green color) confirms the successful formation of the secondary amine, validating the step before proceeding to the next cycle.
Fig 1. Two-step submonomer synthesis workflow for N-alkylglycine incorporation.
References
-
Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers Source: Chemical Reviews (ACS Publications) URL:[Link]
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Hierarchical supramolecular assembly of a single peptoid polymer into a planar nanobrush with two distinct molecular packing motifs Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Efficient Microwave Combinatorial Parallel and Nonparallel Synthesis of N-Alkylated Glycine Methyl Esters as Peptide Building Blocks Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]
-
A Positional Scanning Combinatorial Library of Peptoids As a Source of Biological Active Molecules: Identification of Antimicrobials Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Computed Properties of C₁₂H₁₇NO₂ Source: PubChem Database (National Institutes of Health) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. CAS 17136-36-6: N-Benzylglycine | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(Benzylamino)pentanoic acid | C12H17NO2 | CID 285416 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
